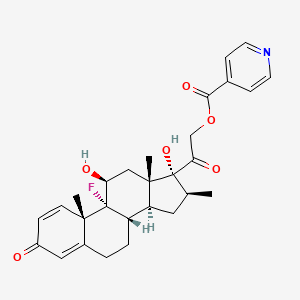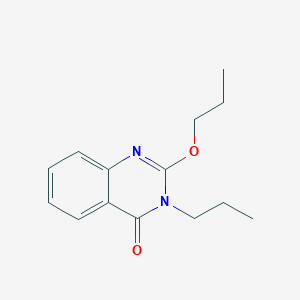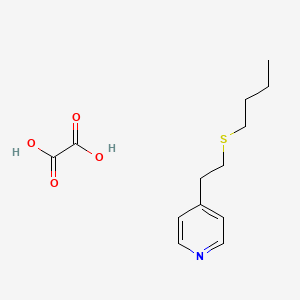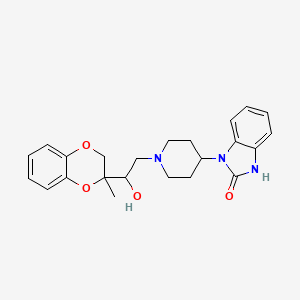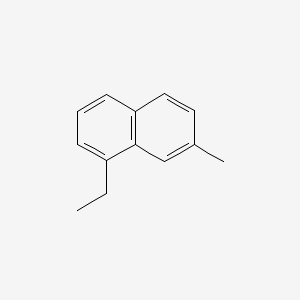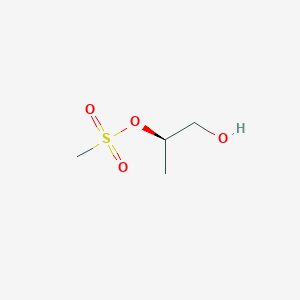
1,2-Propanediol, 2-methanesulfonate, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-methanesulfonate, (2R)- typically involves the reaction of 1,2-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-propanediol, the precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, can be achieved through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) . Alternative sustainable routes include glycerol hydrogenolysis and biotechnological methods, which are gaining popularity due to their lower energy consumption and reduced carbon footprint .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 2-methanesulfonate, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 1,2-propanediol.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is 1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 2-methanesulfonate, (2R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 2-methanesulfonate, (2R)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: A precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, commonly used in antifreeze and as a solvent.
2-Methyl-1,3-propanediol: A biodegradable glycol used in polymer and coating applications.
1,3-Propanediol: Used in the production of polytrimethylene terephthalate (PTT) and other polymers.
Uniqueness
1,2-Propanediol, 2-methanesulfonate, (2R)- is unique due to its specific methanesulfonate functional group, which imparts distinct reactivity and solubility properties. This makes it valuable in specialized chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
80549-03-7 |
|---|---|
Molekularformel |
C4H10O4S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
[(2R)-1-hydroxypropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
AHTOKBNEPGPRHL-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CO)OS(=O)(=O)C |
Kanonische SMILES |
CC(CO)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


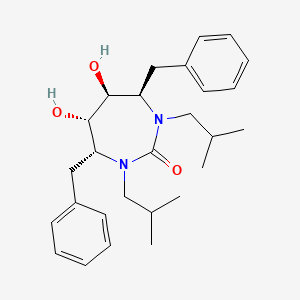
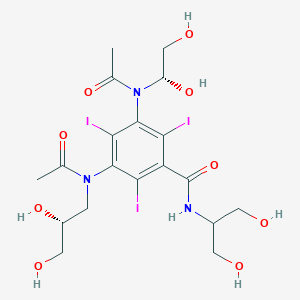

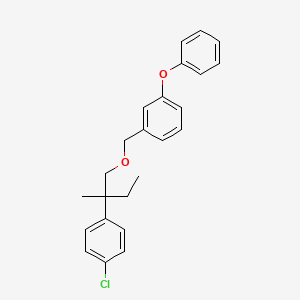
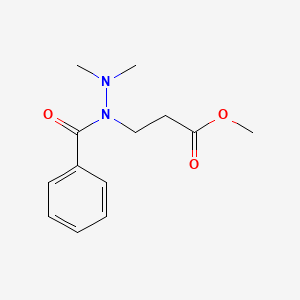
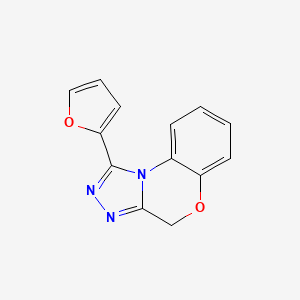
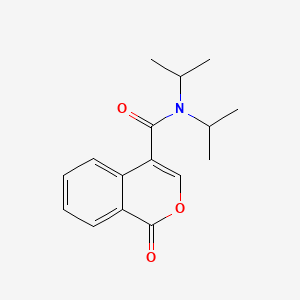
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
